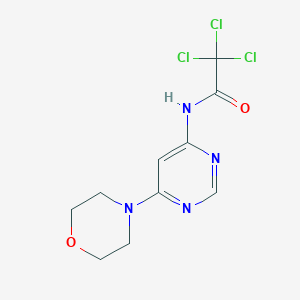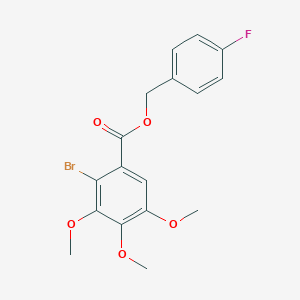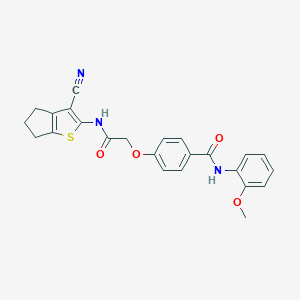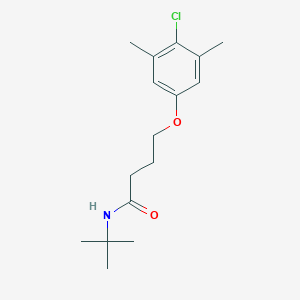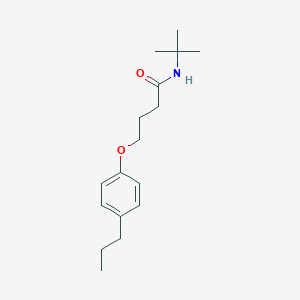![molecular formula C18H28N2O3S B241435 4-METHYL-N-[6-OXO-6-(PIPERIDIN-1-YL)HEXYL]BENZENE-1-SULFONAMIDE](/img/structure/B241435.png)
4-METHYL-N-[6-OXO-6-(PIPERIDIN-1-YL)HEXYL]BENZENE-1-SULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-METHYL-N-[6-OXO-6-(PIPERIDIN-1-YL)HEXYL]BENZENE-1-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, featuring a piperidine ring and a benzenesulfonamide moiety, suggests potential biological activity and industrial relevance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[6-OXO-6-(PIPERIDIN-1-YL)HEXYL]BENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Hexyl Chain: The hexyl chain can be introduced via alkylation reactions using hexyl halides.
Sulfonamide Formation: The final step involves the reaction of the amine group with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible antibacterial or antiviral properties.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide with broad-spectrum antibacterial activity.
Uniqueness
4-METHYL-N-[6-OXO-6-(PIPERIDIN-1-YL)HEXYL]BENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the piperidine ring and the hexyl chain, which may confer distinct biological activities and chemical properties compared to other sulfonamides.
Propiedades
Fórmula molecular |
C18H28N2O3S |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
4-methyl-N-(6-oxo-6-piperidin-1-ylhexyl)benzenesulfonamide |
InChI |
InChI=1S/C18H28N2O3S/c1-16-9-11-17(12-10-16)24(22,23)19-13-5-2-4-8-18(21)20-14-6-3-7-15-20/h9-12,19H,2-8,13-15H2,1H3 |
Clave InChI |
FYLDAKATPUVHAP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)N2CCCCC2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Butoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241352.png)
![3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241353.png)
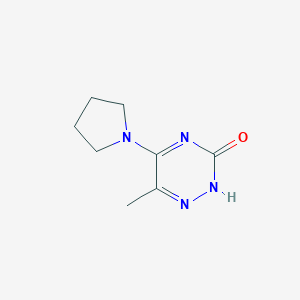
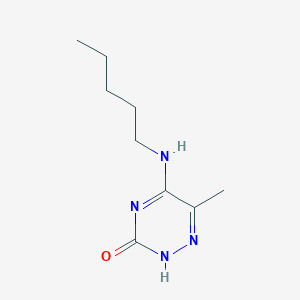
![2-(2-hydroxyethyl)-1',7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B241364.png)
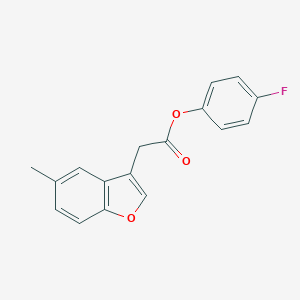
![2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide](/img/structure/B241368.png)
